4-(4-(Benzyloxy)benzyl)piperidine hydrochloride physicochemical properties
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a pivotal chemical intermediate with significant applications in pharmaceutical research and development, particularly within neuropharmacology.[1] Its unique molecular architecture, combining a piperidine core with benzyloxy and benzyl moieties, makes it a versatile building block for synthesizing complex therapeutic agents, including potential analgesics and antipsychotics.[1] This guide provides a comprehensive examination of its core physicochemical properties, synthesis, and analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, offering field-proven insights for professionals engaged in drug discovery, medicinal chemistry, and organic synthesis.[1][2]
Molecular Profile and Physicochemical Characteristics
The compound, identified by CAS Number 1177093-20-7, is the hydrochloride salt of 4-(4-(benzyloxy)benzyl)piperidine. The inclusion of the hydrochloride salt is a deliberate and critical formulation choice. In its free base form, many piperidine derivatives exist as oils or low-melting solids with poor aqueous solubility. Conversion to the hydrochloride salt introduces an ionic character, which significantly enhances water and polar solvent solubility, improves crystallinity, and increases stability for handling and storage, making it more amenable to pharmaceutical development processes.[2][3]
Core Physicochemical Data
The fundamental properties of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are summarized below. This data is essential for designing synthetic routes, developing analytical methods, and formulating drug delivery systems.
| Property | Value | Source(s) |
| IUPAC Name | 4-((4-(benzyloxy)phenyl)methyl)piperidine;hydrochloride | N/A |
| Synonyms | 4-[(4-phenylmethoxyphenyl)methyl]piperidine hydrochloride | [1] |
| CAS Number | 1177093-20-7 | [1] |
| Molecular Formula | C₁₉H₂₃NO · HCl | [1] |
| Molecular Weight | 317.86 g/mol | [1] |
| Appearance | Crystalline Solid (Expected) | [3] |
| Solubility | Freely soluble in polar solvents (water, methanol, DMSO); poorly soluble in non-polar solvents (hexane). | [2] |
| Storage & Stability | Store at 0-8°C in airtight, light-resistant containers. Avoid moisture and oxidizing agents. | [1][2] |
| pKa | No data available | |
| Melting Point | No data available | [4] |
Structural Elucidation
The structure of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is fundamental to its chemical reactivity and biological activity. The key features are:
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Piperidine Ring: A saturated six-membered nitrogen heterocycle that often imparts favorable pharmacokinetic properties and serves as a scaffold for interacting with biological targets.
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Benzyl Group: A flexible linker connecting the piperidine and phenyl rings.
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Benzyloxy Group: An ether linkage that introduces a second aromatic system, increasing the molecule's size and lipophilicity while offering potential hydrogen bond accepting capabilities.
Caption: Chemical structure of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
Synthesis and Purification
The synthesis of piperidine derivatives is a well-established field in organic chemistry.[5][6] A robust and logical synthetic pathway for 4-(4-(Benzyloxy)benzyl)piperidine involves a multi-step process starting from commercially available precursors. The chosen route must be efficient and scalable, minimizing side reactions and facilitating purification.
Proposed Synthetic Workflow
The following protocol describes a plausible and efficient laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Reductive Amination of 4-(Benzyloxy)benzaldehyde with 4-Piperidone
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Rationale: This key step forms the C-C bond between the benzyl and piperidine moieties. Reductive amination is a highly efficient method for forming C-N bonds and is often preferred for its high yields and operational simplicity.
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Protocol:
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To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free base of 4-piperidone.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. This agent is selective for the iminium ion intermediate, minimizing the reduction of the starting aldehyde.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-(benzyloxy)benzylidene)piperidin-4-ol.
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Step 2: Dehydration and Reduction
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Rationale: The intermediate from Step 1 needs to be converted to the target structure. This can be achieved through a one-pot dehydration followed by reduction.
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Protocol:
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Dissolve the crude intermediate in a solvent like ethanol.
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Add a catalytic amount of a strong acid (e.g., HCl) to facilitate dehydration of the tertiary alcohol.
-
Introduce a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. This step reduces the exocyclic double bond formed during dehydration.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the filter cake with ethanol.
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Step 3: Salt Formation
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Rationale: To obtain the final, stable, and water-soluble product, the free base is converted to its hydrochloride salt.
-
Protocol:
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Concentrate the filtrate from Step 2 to obtain the crude free base as an oil or solid.
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Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
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Caption: A representative synthetic workflow for the target compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.[1]
High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method separates the target compound from starting materials, byproducts, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Protocol for Purity Analysis:
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System Preparation: Use an HPLC system equipped with a UV detector.
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Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard for this type of analysis.[7]
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Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is effective for separating components with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm is appropriate for the aromatic rings in the molecule.[7]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
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Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the benzylic ether CH₂, signals for the piperidine ring protons, and the benzylic CH₂ linker. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will provide a count of the unique carbon atoms, with distinct chemical shifts for the aromatic, aliphatic, and benzylic carbons, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is typically used. The analysis would be performed on the free base.
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Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₉H₂₃NO) at m/z 282.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
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Caption: Logical workflow for analytical characterization and quality control.
Applications in Research and Drug Development
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility spans several key areas of research:
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Pharmaceutical Development: It serves as a foundational scaffold in the synthesis of novel therapeutic agents. The piperidine nitrogen can be further functionalized, and the benzyloxy group can be deprotected to reveal a phenol for subsequent modifications, allowing for the creation of diverse chemical libraries for screening. It is particularly noted for its use in developing analgesics and antipsychotics.[1]
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Neuroscience Research: Derivatives of this compound are employed as chemical probes to investigate neurotransmitter systems and their receptors.[1][2] The core structure is found in molecules that target dopamine and serotonin receptors, making it valuable for understanding the mechanisms of neurological disorders.[6][8]
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Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block for creating complex molecular architectures required for various research and industrial applications.[1]
Conclusion
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a well-characterized and highly useful chemical entity. Its favorable physicochemical properties, particularly its enhanced solubility and stability as a hydrochloride salt, make it an ideal intermediate for laboratory research and large-scale pharmaceutical synthesis. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in creating the next generation of therapeutic agents and complex organic molecules.
References
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4-Benzylpiperidine - Wikipedia. [Link]
- Preparation method of N-benzyl-4-piperidone - Google P
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central . [Link]
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4-Benzylpiperidine - the NIST WebBook . [Link]
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General Methods - Wiley-VCH . [Link]
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4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride (CAS No. 1177093-20-7) SDS - Xixisys. [Link]
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